Cas no 357963-05-4 (2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)-2-propenamide)

2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)-2-propenamide is a synthetic organic compound featuring a cyanoacrylamide core structure with fluorophenyl and methoxyphenyl substituents. Its molecular design incorporates electron-withdrawing and electron-donating groups, enhancing its potential as an intermediate in pharmaceutical and agrochemical applications. The presence of the fluorophenyl moiety may improve metabolic stability and binding affinity in biologically active molecules. The compound’s structural complexity allows for versatility in further derivatization, making it valuable for research in kinase inhibition or other targeted therapies. Its well-defined synthetic pathway ensures reproducibility, while its purity and stability support rigorous experimental use. Suitable for exploratory studies in medicinal chemistry and drug discovery.
2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)-2-propenamide structure
357963-05-4 structure
Product Name:2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)-2-propenamide
CAS No:357963-05-4
MF:C24H19FN2O3
MW:402.417669534683
CID:5447293
PubChem ID:2371083
Update Time:2025-10-25

2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)-2-propenamide Chemical and Physical Properties

Names and Identifiers

    • 2-cyano-3-{4-[(2-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide
    • Z56848616
    • (Z)-2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide
    • 357963-05-4
    • EN300-26585503
    • 2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)-2-propenamide
    • Inchi: 1S/C24H19FN2O3/c1-29-21-12-8-20(9-13-21)27-24(28)19(15-26)14-17-6-10-22(11-7-17)30-16-18-4-2-3-5-23(18)25/h2-14H,16H2,1H3,(H,27,28)
    • InChI Key: YEYZJMMDJYUHOU-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(OC)C=C1)(=O)C(C#N)=CC1=CC=C(OCC2=CC=CC=C2F)C=C1

Computed Properties

  • Exact Mass: 402.13797063g/mol
  • Monoisotopic Mass: 402.13797063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 628
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 71.4Ų

Experimental Properties

  • Density: 1.281±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 634.7±55.0 °C(Predicted)
  • pka: 10.41±0.70(Predicted)

2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)-2-propenamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26585503-0.05g
2-cyano-3-{4-[(2-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide
357963-05-4 95.0%
0.05g
$246.0 2025-03-20

Additional information on 2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)-2-propenamide

2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)-2-propenamide (CAS No. 357963-05-4)

Introduction to the Compound: The compound 2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)-2-propenamide, identified by the CAS registry number 357963-05-4, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of amides, specifically featuring a cyano group, a benzene ring with substituents, and a methoxyphenyl group attached to the nitrogen atom. Its structure is characterized by a conjugated system, which may impart unique electronic properties and reactivity.

Structural Analysis: The molecule consists of several key functional groups that contribute to its chemical behavior and biological activity. The cyano group (-CN) is known for its electron-withdrawing properties, which can influence the compound's reactivity and stability. The presence of the methoxy group (-OCH3) on the phenyl ring introduces electron-donating effects, potentially modulating the electronic environment of the aromatic system. Additionally, the fluorine atom in the 2-fluorophenyl group adds a layer of complexity due to its electronegativity and ability to participate in various interactions, such as hydrogen bonding or π-π stacking.

Synthesis and Applications: Recent studies have focused on the synthesis of this compound through various routes, including nucleophilic substitutions and coupling reactions. Researchers have explored its potential as an intermediate in drug design, particularly in the development of bioactive molecules targeting specific biological pathways. For instance, its structural features make it a promising candidate for anti-inflammatory or anticancer drug discovery.

Biological Activity: Experimental data from recent investigations indicate that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory processes. Its ability to interact with cellular targets through non-covalent interactions suggests potential therapeutic applications. Furthermore, computational studies using molecular docking have provided insights into its binding affinity with key proteins, highlighting its potential as a lead compound for further optimization.

Safety and Handling: While this compound is not classified as a hazardous material under current regulations, proper handling procedures are recommended due to its complex structure and potential for photodegradation or oxidative reactions under certain conditions.

Conclusion: The compound 2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)-2-propenamide (CAS No. 357963-05-4) represents an intriguing molecule with diverse functional groups that offer opportunities for both chemical synthesis and biological research. Its unique structure and emerging applications underscore its importance in contemporary chemical research.

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